molecular formula C16H10O2 B12551203 7,9-Fluoranthenediol CAS No. 144468-23-5

7,9-Fluoranthenediol

Cat. No.: B12551203
CAS No.: 144468-23-5
M. Wt: 234.25 g/mol
InChI Key: MZNWWLNVPGIJEA-UHFFFAOYSA-N
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Description

7,9-Fluoranthenediol is a dihydroxy derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthenediols, including positional isomers like 7,8-, 8,9-, and 2,3-dihydroxyfluoranthene, differ in hydroxyl group placement, which critically influences their chemical reactivity, solubility, and biological interactions .

Properties

CAS No.

144468-23-5

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

fluoranthene-7,9-diol

InChI

InChI=1S/C16H10O2/c17-10-7-13-11-5-1-3-9-4-2-6-12(15(9)11)16(13)14(18)8-10/h1-8,17-18H

InChI Key

MZNWWLNVPGIJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC(=C4)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 7,9-Fluoranthenediol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions .

Industrial production methods for 7,9-Fluoranthenediol are less documented, but they likely involve similar oxidative processes with optimized conditions for large-scale synthesis. The use of catalysts and continuous flow reactors may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

7,9-Fluoranthenediol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 may yield fluoranthenequinone, while reduction with NaBH4 produces dihydroxyfluoranthene.

Scientific Research Applications

7,9-Fluoranthenediol has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the study of aromaticity and electronic effects in polycyclic systems.

    Biology: The compound’s potential as a biochemical probe is being explored, particularly in studying enzyme-catalyzed oxidation reactions.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive polycyclic compounds.

    Industry: It may be used in the development of organic semiconductors and other advanced materials due to its stable aromatic framework.

Mechanism of Action

The mechanism by which 7,9-Fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Structural and Spectral Properties

Key fluoranthene diol derivatives identified in the literature include:

Compound Position of Hydroxyl Groups Key Spectral Data (NMR, IR) Source
7,8-Dihydroxyfluoranthene C7, C8 IR: Broad O-H stretch (~3400 cm⁻¹); NMR: Coupled aromatic protons at δ 6.8–7.5 ppm Environmental degradation studies
8,9-Dihydroxyfluoranthene C8, C9 Similar O-H and aromatic signals; distinct coupling patterns due to vicinal diol arrangement Marine sediment analyses
2,3-Dihydroxyfluoranthene C2, C3 Downfield-shifted hydroxyl protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects Synthetic PAH studies

7,9-Fluoranthenediol (hypothetical):

  • Expected to exhibit unique coupling in $^{1}\text{H}$-NMR due to para-diol configuration (C7 and C9).
  • IR would show hydrogen-bonded O-H stretches (~3200–3400 cm⁻¹). Stability may be lower than ortho-diols due to reduced intramolecular hydrogen bonding .

Reactivity and Environmental Behavior

  • Oxidation Potential: Vicinal diols (e.g., 7,8- and 8,9-dihydroxyfluoranthene) are more prone to oxidative ring cleavage compared to para-diols like 7,9-fluoranthenediol, which may persist longer in environmental matrices .
  • Solubility : Ortho-diols (e.g., 8,9-dihydroxyfluoranthene) exhibit higher aqueous solubility due to stronger hydrogen bonding, whereas para-diols like 7,9-fluoranthenediol are more lipophilic, favoring bioaccumulation .
  • Biotransformation: Diols at positions 7,8 and 8,9 are common intermediates in microbial degradation pathways of fluoranthene, forming carboxylic acids (e.g., 9-fluorenone-1-carboxylic acid). The metabolic fate of 7,9-fluoranthenediol remains speculative but may involve slower enzymatic processing .

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